N4-Benzoylcytidine

Catalog No.
S665727
CAS No.
13089-48-0
M.F
C₁₆H₁₇N₃O₆
M. Wt
347.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-Benzoylcytidine

CAS Number

13089-48-0

Product Name

N4-Benzoylcytidine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C₁₆H₁₇N₃O₆

Molecular Weight

347.32 g/mol

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Synonyms

N4-Benzoylcytidine; N6-Benzoylcytidine; NSC 242979;

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Antiviral Activity:

Studies have explored N4-BC's potential to inhibit the replication of various viruses, including:

  • Hepatitis C Virus (HCV): N4-BC has demonstrated antiviral activity against HCV in cell culture studies []. It is believed to work by interfering with the viral replication process [].
  • Human Immunodeficiency Virus (HIV): While N4-BC alone has not shown significant anti-HIV activity, it has been explored in combination with other antiretroviral drugs to potentially enhance their effectiveness [].

Cancer Research:

N4-BC has been investigated for its potential to:

  • Induce cell death (apoptosis) in cancer cells: Studies suggest N4-BC can trigger apoptosis in various cancer cell lines, potentially offering a therapeutic option for cancer treatment [].
  • Sensitize cancer cells to other therapies: N4-BC might enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy, by making cancer cells more susceptible to their effects [].

Epigenetic Research:

N4-BC's ability to modify the activity of certain enzymes involved in DNA methylation, a process crucial for gene regulation, has led to its exploration in:

  • Understanding the role of DNA methylation in various diseases: By studying how N4-BC affects DNA methylation patterns, researchers can gain insights into the role of this process in diseases like cancer [].
  • Developing new therapeutic strategies: The potential of N4-BC to modulate DNA methylation suggests its possible use in developing novel therapies for diseases associated with abnormal DNA methylation patterns [].

N4-Benzoylcytidine is a synthetic nucleoside derivative characterized by the molecular formula C16H17N3O6C_{16}H_{17}N_{3}O_{6} and a molecular weight of approximately 347.32 g/mol. It appears as a white to off-white crystalline powder, with a melting point exceeding 300 °C. This compound is notable for its structural modification of cytidine, where a benzoyl group is attached to the nitrogen atom at the fourth position of the pyrimidine ring, enhancing its chemical properties and biological activities .

Typical of nucleoside derivatives. It can undergo:

  • Acylation reactions: The benzoyl group can be replaced or modified through nucleophilic substitution.
  • Condensation reactions: It can react with other nucleobases or sugars to form more complex nucleosides.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to release cytidine and benzoic acid.

These reactions are crucial for synthesizing analogs and studying structure-activity relationships in medicinal chemistry .

N4-Benzoylcytidine exhibits significant biological activity, particularly in antiviral and antimicrobial contexts. Studies have demonstrated its potential to inhibit the growth of various pathogenic microorganisms through mechanisms that may involve interference with nucleic acid synthesis. Its efficacy as an antiviral agent is under investigation, particularly concerning its ability to act as a substrate for viral polymerases .

The synthesis of N4-Benzoylcytidine typically involves the following methods:

  • Benzoylation of Cytidine: This is achieved by reacting cytidine with benzoyl chloride in an organic solvent under controlled conditions, often requiring a base to neutralize hydrochloric acid formed during the reaction.
  • Solid-Phase Synthesis: A more advanced method involves solid-phase techniques that allow for the efficient assembly of nucleoside analogs, facilitating higher yields and purities .

N4-Benzoylcytidine has several applications in pharmaceutical research and development:

  • Antiviral Research: It serves as a precursor in synthesizing nucleoside analogs aimed at treating viral infections.
  • Antimicrobial Studies: Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Biochemical Research: Used as a tool compound in studies investigating nucleoside metabolism and function .

Interaction studies have indicated that N4-Benzoylcytidine may interact with various enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA by polymerases, potentially leading to chain termination or mutations during replication. This property is valuable in designing antiviral agents that target viral polymerases specifically .

Several compounds share structural similarities with N4-Benzoylcytidine, including:

Compound NameMolecular FormulaNotable Characteristics
CytidineC9H13N3O5Natural nucleoside; essential for RNA synthesis
N4-AcetylcytidineC11H13N3O5Acetylated derivative; used in various biochemical assays
5-MethylcytidineC10H13N3O5Methylated form; plays a role in epigenetics
2'-DeoxycytidineC9H13N3O4Key component of DNA; essential for genetic material

Uniqueness of N4-Benzoylcytidine: The presence of the benzoyl group distinguishes N4-Benzoylcytidine from these compounds, enhancing its lipophilicity and potentially improving cellular uptake compared to more polar nucleosides. This modification may also influence its interaction with enzymes and receptors, providing unique pathways for therapeutic applications .

XLogP3

0.3

Appearance

Powder

Other CAS

13089-48-0

Dates

Modify: 2023-09-17
Shestopalov et al. Light-controlled gene silencing in zebrafish embryos Nature Chemical Biology, doi: 10.1038/NChemBio.2007.30, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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